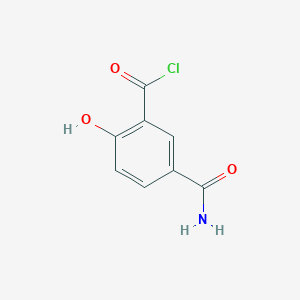
5-Carbamoyl-2-hydroxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoyl-2-hydroxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a carbamoyl group (–CONH2) and a hydroxyl group (–OH) attached to a benzene ring, along with a chloride substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoyl-2-hydroxybenzoyl chloride typically involves the reaction of 5-carbamoyl-2-hydroxybenzoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: 5-Carbamoyl-2-hydroxybenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions, where the mixture is heated to facilitate the conversion of the carboxylic acid group to the corresponding acyl chloride.
The general reaction can be represented as: [ \text{5-Carbamoyl-2-hydroxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-2-hydroxybenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to yield 5-carbamoyl-2-hydroxybenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
5-Carbamoyl-2-hydroxybenzoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Carbamoyl-2-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon of the acyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Carbamoyl-2-hydroxybenzoic acid: The precursor to 5-Carbamoyl-2-hydroxybenzoyl chloride.
2-Hydroxybenzoyl chloride: Lacks the carbamoyl group but shares similar reactivity.
5-Carbamoylbenzoyl chloride: Lacks the hydroxyl group but has similar functional groups.
Uniqueness
This compound is unique due to the presence of both carbamoyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
60795-46-2 |
|---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
5-carbamoyl-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c9-7(12)5-3-4(8(10)13)1-2-6(5)11/h1-3,11H,(H2,10,13) |
InChI Key |
BWIPNDLSCKBUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



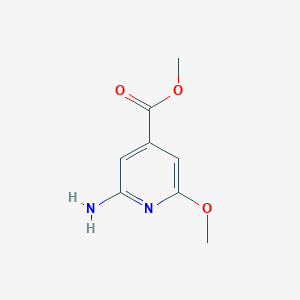
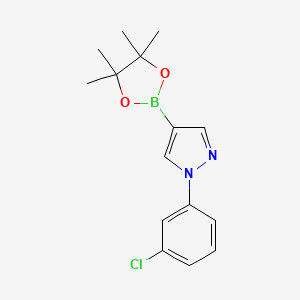
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)


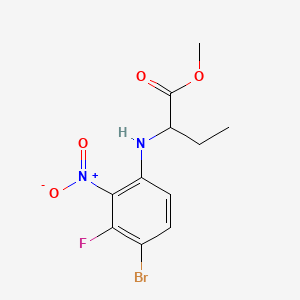
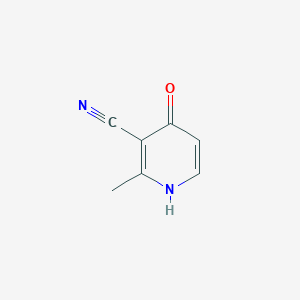
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
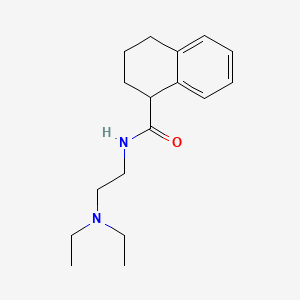
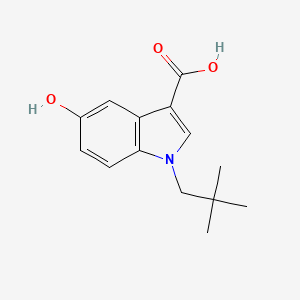

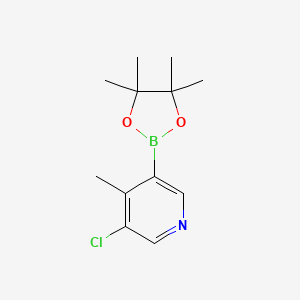
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
